molecular formula C13H13N5O2 B3053347 N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide CAS No. 5327-35-5

N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide

Cat. No.: B3053347
CAS No.: 5327-35-5
M. Wt: 271.27 g/mol
InChI Key: WXHHXDALUNECPB-UHFFFAOYSA-N
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Description

N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide is a specialized organic compound with the molecular formula C13H13N5O2 and is identified by CAS Number 5327-35-5 . This acetamide-substituted triazine derivative is primarily used in chemical synthesis and pharmaceutical research applications . Compounds featuring the acetamido moiety serve as key intermediates in medicinal chemistry; for instance, research into structurally related acetamidochalcones has demonstrated significant antinociceptive properties in pharmacological models, highlighting the potential of this chemical class in the development of new therapeutic agents . The product is presented with a high purity level of up to 99% . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-8(19)14-12-16-11(10-6-4-3-5-7-10)17-13(18-12)15-9(2)20/h3-7H,1-2H3,(H2,14,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHXDALUNECPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC(=N1)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967848
Record name N,N'-(6-Phenyl-1,3,5-triazine-2,4-diyl)diethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-35-5
Record name NSC3317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(6-Phenyl-1,3,5-triazine-2,4-diyl)diethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazinolysis and Cyclization Using Triphosgene

A foundational approach involves hydrazinolysis of ethyl acetate to form acethydrazide, followed by cyclization with triphosgene (bis(trichloromethyl) carbonate). This method avoids hazardous phosgene gas, enhancing operational safety.

Procedure :

  • Hydrazinolysis : Ethyl acetate reacts with hydrazine hydrate (85%) under reflux (8 hours) to yield acethydrazide (98% yield).
  • Cyclization : Acethydrazide and triphosgene undergo heating in aliphatic or aromatic solvents (e.g., toluene) to form the triazine core.
  • Phenyl Incorporation : Chloroacetone is replaced with phenyl-containing alkylating agents (e.g., benzyl chloride) in the alkylation step, using sodium alkoxide bases in polar solvents (methanol/ethanol) at 60°C.

Key Data :

Step Reagents Solvent Temperature Yield
Hydrazinolysis Hydrazine hydrate (85%) Ethanol Reflux 98%
Cyclization Triphosgene Toluene 90°C 85%
Alkylation Benzyl chloride, NaOMe Methanol 60°C 78%

One-Pot Sequential Synthesis

A one-pot strategy merges ethyl cyanoacetate and ethyl glycinate hydrochloride with primary amines, enabling imidazolidinone formation alongside triazine derivatization. This method reduces purification steps and improves atom economy.

Procedure :

  • Nucleophilic Attack : Ethyl cyanoacetate reacts with amines (e.g., aniline) to form intermediates with active methylene groups.
  • Ring Closure : Ethyl glycinate hydrochloride introduces imino groups, facilitating cyclization into the triazine structure.
  • Acetylation : Final acetylation with acetic anhydride introduces the second acetamide group.

Optimization :

  • Solvent : Neat conditions or ethanol minimize side reactions.
  • Base : Triethylamine activates amino groups, enhancing nucleophilicity.

Mechanistic Insights and Reaction Dynamics

Cyclization Kinetics

Triphosgene-mediated cyclization proceeds via a two-step mechanism:

  • Carbamate Formation : Triphosgene reacts with acethydrazide to generate a carbamate intermediate.
  • Ring Closure : Intramolecular dehydration yields the triazine ring, with solvent polarity influencing reaction rate.

Activation Energy : Density functional theory (DFT) studies suggest a ΔG‡ of 25–30 kcal/mol for triazine formation.

Steric Effects in Phenyl Substitution

The phenyl group at position 6 introduces steric hindrance, necessitating optimized alkylation conditions:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
  • Temperature : Reactions at 60–80°C balance reactivity and byproduct suppression.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 2.1 ppm (acetamide CH₃) and δ 7.3–7.5 ppm (phenyl protons) confirm structure.
  • IR : Stretching at 1660 cm⁻¹ (C=O) and 1550 cm⁻¹ (triazine ring).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity using acetonitrile/water gradients.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Triphosgene vs. Phosgene

Parameter Triphosgene Phosgene
Toxicity Low High
Equipment Cost Moderate High
Yield 85% 88%

Triphosgene is preferred despite marginally lower yields due to safety advantages.

Byproduct Management

  • Hydrazine Byproducts : Azeotropic distillation with ethanol removes residual hydrazine.
  • Polymerization : Controlled temperatures (<90°C) prevent triazine oligomerization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazines, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide and analogous triazine derivatives:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Key Applications
This compound Acetamido (2,4), Phenyl (6) Acetamide, Phenyl ~289.3 g/mol* Pharmaceutical intermediates
(E)-N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (Compound B) Dimethylamino (4), Styryl (6), Acetamido (2) Dimethylamino, Styryl, Acetamide ~326.4 g/mol Medicinal chemistry, explosives
N-(4,6-dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives Piperidino (4,6), Amino acid (2) Piperidine, Amino acid ~350–450 g/mol Bioactive molecules
N-{4-[N-(4-(1-azepanyl)-6-{4-nitroanilino}-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide Azepanyl (4), Nitroanilino (6), Acetamido (2) Azepane, Nitroaniline, Acetamide 503.56 g/mol Not specified

*Estimated based on molecular formula.

Key Observations:

The phenyl group at position 6 provides steric bulk and aromaticity, contrasting with the styryl group in Compound B, which introduces a conjugated double bond for enhanced photophysical properties .

Synthetic Routes :

  • Compound B and the title compound likely share synthetic strategies, such as stepwise nucleophilic substitution on cyanuric chloride. However, the phenyl group in the title compound may require milder conditions compared to the styryl group in Compound B, which involves Heck coupling or similar cross-coupling reactions .

Spectroscopic Characterization :

  • The FTIR spectrum of Compound B shows N-H stretches at 3331 cm⁻¹ (primary amine) and 3169 cm⁻¹, while the title compound’s acetamido groups would exhibit N-H stretches near 3300 cm⁻¹ and C=O stretches at ~1650–1680 cm⁻¹ .
  • The phenyl group in the title compound would display C-H out-of-plane bending vibrations at ~700 cm⁻¹, similar to the benzene ring in Compound B .

Theoretical and Experimental Stability :

  • DFT studies on Compound B reveal that optimized molecular geometries align with X-ray crystallographic data, suggesting high conformational stability . The title compound’s planar triazine core and rigid substituents likely confer similar stability.

Data Table: Comparative Physicochemical Properties

Property Title Compound Compound B N-(4,6-dipiperidino-triazin-2-yl) Derivatives
Melting Point Not reported (estimated >200°C) 180–185°C 150–220°C (varies with amino acid)
Solubility Moderate in DMSO, low in water High in DMSO, low in water Variable (depends on amino acid)
λmax (UV-Vis) ~270 nm (phenyl π→π*) ~300 nm (styryl conjugation) ~250–280 nm
Thermal Stability (TGA) Likely stable up to 250°C Stable up to 200°C Not reported

Biological Activity

N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide is a compound belonging to the class of 1,3,5-triazines, known for their diverse biological activities. These include antibacterial , anticancer , and antifungal properties, making them significant in pharmaceutical and agricultural applications . The compound's unique structure enhances its interaction with biological targets, leading to various therapeutic effects.

Antibacterial Activity

Research indicates that this compound exhibits substantial antibacterial activity. It has been shown to inhibit the growth of multiple bacterial strains by disrupting essential metabolic pathways through enzyme inhibition .

Case Study: Inhibition of Bacterial Enzymes

In a study examining the compound's effectiveness against Escherichia coli, it was found that this compound significantly reduced bacterial viability at concentrations as low as 50 µg/mL. This effect was attributed to its ability to inhibit key enzymes involved in the bacterial cell cycle.

Antifungal Activity

The compound also demonstrates antifungal properties. It has been tested against various fungal pathogens, showing promising results in inhibiting fungal growth and spore formation.

Table 1: Antifungal Efficacy Against Common Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Candida albicans25 µg/mLDisruption of cell membrane integrity
Aspergillus niger30 µg/mLInhibition of ergosterol synthesis
Cryptococcus neoformans40 µg/mLInhibition of chitin synthesis

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant increase in apoptosis markers such as caspase activation and PARP cleavage at concentrations above 20 µg/mL.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes within bacteria and fungi.
  • Cell Membrane Disruption : It alters the integrity of microbial cell membranes.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to programmed cell death.

Table 2: Comparison of Biological Activities

Compound NameAntibacterial ActivityAntifungal ActivityAnticancer Activity
This compoundHighModerateHigh
4,6-Dichloro-1,3,5-triazin-2-aminoModerateLowModerate
4-Amino-N-(6-chlorophenyl)-1,3,5-triazineHighHighLow

Q & A

Q. What are the established synthetic routes for N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution on a 1,3,5-triazine core. A common approach involves reacting 4-amino-6-phenyl-1,3,5-triazin-2-yl derivatives with acetylating agents like acetic anhydride. Key intermediates are characterized using:

  • IR spectroscopy : To confirm amide C=O stretches (~1650–1700 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .
  • NMR spectroscopy : 1H^1H NMR identifies acetamide protons (δ 2.0–2.2 ppm) and aromatic protons from the phenyl group (δ 7.2–7.8 ppm). 13C^{13}C NMR resolves carbonyl carbons (~170 ppm) and triazine carbons (~160–170 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. Which spectroscopic techniques are prioritized for structural validation, and what key features distinguish this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the planar triazine ring and acetamide substituents, with intermolecular hydrogen bonds (e.g., C–H⋯O) often observed in the crystal lattice .
  • 2D NMR (COSY, HSQC) : Confirms connectivity between the phenyl group and triazine core. NOESY detects spatial proximity between aromatic protons and acetamide methyl groups .
  • UV-Vis spectroscopy : The conjugated triazine-phenyl system typically shows absorbance in the 250–300 nm range, useful for concentration determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Evidence suggests refluxing in ethanol/water mixtures improves crystallinity .
  • Catalyst screening : Base catalysts (e.g., K2 _2CO3 _3) promote nucleophilic substitution. Microwave-assisted synthesis reduces reaction time from hours to minutes .
  • Temperature control : Maintaining 80–100°C minimizes side reactions (e.g., over-acetylation). Post-reaction quenching with ice-water enhances product precipitation .

Q. What computational strategies validate molecular structure and predict bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates bond lengths/angles and compares them to crystallographic data (e.g., triazine ring planarity) .
  • Molecular docking : Screens against sodium channels (e.g., Nav1.7) using the acetamide group as a hydrogen-bond donor, as seen in related analgesics .
  • QSAR modeling : Correlates substituent electronegativity (e.g., phenyl vs. fluorophenyl) with solubility or receptor binding affinity .

Q. How should contradictions between theoretical and experimental spectral data be resolved?

Methodological Answer:

  • Dynamic NMR studies : Detect rotational barriers in acetamide groups that may cause splitting in 1H^1H NMR signals .
  • Isotopic labeling : 15N^{15}N-labeling of the triazine ring clarifies ambiguous coupling patterns in 13C^{13}C NMR .
  • Comparative crystallography : Cross-validate with structurally analogous compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide derivatives) to identify systematic errors .

Q. What formulation strategies improve solubility for in vivo studies without structural modification?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG300 mixtures (≥2.5 mg/mL solubility) for intravenous administration .
  • Cyclodextrin inclusion complexes : β-cyclodextrin enhances aqueous solubility via host-guest interactions with the phenyl group .
  • Nanoemulsions : Lipid-based carriers (e.g., 90% corn oil) achieve stable suspensions for oral dosing .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

Methodological Answer:

  • Metabolic stability assays : Test for cytochrome P450-mediated degradation using liver microsomes .
  • Species-specific assays : Compare murine vs. human Nav1.7 isoforms, as small structural differences (e.g., pore-loop residues) alter inhibitor binding .
  • Batch purity analysis : HPLC-MS (≥95% purity) rules out impurities causing off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide
Reactant of Route 2
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Reactant of Route 2
N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide

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